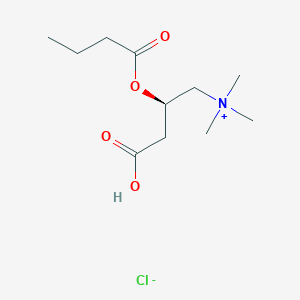

Cloruro de butiril-L-carnitina

Descripción general

Descripción

El cloruro de butiril-L-carnitina es un éster de butirato de L-carnitina. Es un compuesto que juega un papel significativo en el metabolismo de los ácidos grasos. Este compuesto es conocido por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos metabólicos y condiciones inflamatorias .

Aplicaciones Científicas De Investigación

El cloruro de butiril-L-carnitina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se estudia su papel en el metabolismo celular y la producción de energía.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, condiciones inflamatorias y enfermedades cardiovasculares.

Industria: Se utiliza en la producción de suplementos dietéticos y productos farmacéuticos.

Mecanismo De Acción

El cloruro de butiril-L-carnitina ejerce sus efectos modulando el transporte y metabolismo de los ácidos grasos. Actúa como un inhibidor de los transportadores intestinales, bloqueando la absorción de carnitina y glicina por transportadores específicos en las células humanas. Esta modulación del transporte y el metabolismo puede conducir a diversos efectos fisiológicos, incluidos beneficios antiinflamatorios y metabólicos .

Compuestos similares:

Isobutiril-L-carnitina: Similar en estructura pero difiere en la posición del grupo butiril.

Cloruro de L-glutaryl carnitina: Otra acilcarnitina con un grupo acilo diferente.

L-carnitina: El compuesto principal sin el éster butiril.

Singularidad: El this compound es único debido a su esterificación específica con ácido butírico, que imparte propiedades metabólicas y terapéuticas distintas. Su capacidad para inhibir transportadores específicos y modular el metabolismo de los ácidos grasos lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Butyryl-L-carnitine Chloride interacts with the carnitine transporter OCTN2 and the amino acid transporter ATB0 . It inhibits the uptake of carnitine and glycine transport in HRPE cells . The compound’s interactions with these transporters suggest its potential role in biochemical reactions involving carnitine transport and amino acid transport.

Cellular Effects

Butyryl-L-carnitine Chloride has been proposed as a potential prodrug for the treatment of gut inflammation . It supplies both butyrate and carnitine, both of which exert anti-inflammatory effects . This suggests that Butyryl-L-carnitine Chloride may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Butyryl-L-carnitine Chloride involves its role as an inhibitor of intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in HRPE cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Metabolic Pathways

Butyryl-L-carnitine Chloride is involved in the metabolic pathway where an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .

Transport and Distribution

Butyryl-L-carnitine Chloride is transported via the carnitine transporter OCTN2 and the amino acid transporter ATB0 . These transporters could serve as a delivery system for Butyryl-L-carnitine Chloride .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de butiril-L-carnitina se puede sintetizar mediante la esterificación de L-carnitina con ácido butírico. La reacción típicamente implica el uso de un catalizador como el ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del éster deseado .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. Las materias primas, L-carnitina y ácido butírico, se combinan en reactores equipados con sistemas de control de temperatura y presión. La mezcla de reacción se purifica luego mediante diversas técnicas como la destilación y la cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de butiril-L-carnitina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de derivados del ácido butírico, mientras que la reducción puede producir derivados del alcohol butírico .

Comparación Con Compuestos Similares

Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.

L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.

L-carnitine: The parent compound without the butyryl ester.

Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .

Propiedades

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648715 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162067-50-7 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

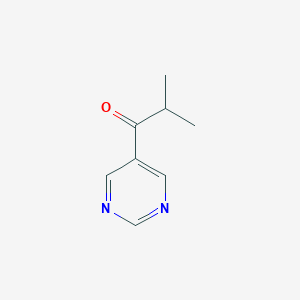

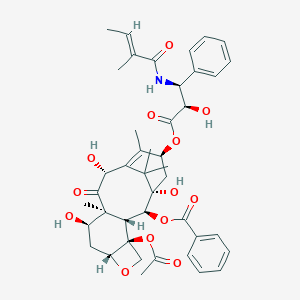

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B26074.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)